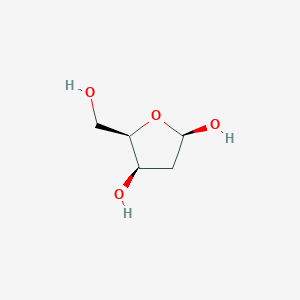
2-Deoxy-I(2)-D-threo-pentofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol is a chemical compound with a unique structure that includes a tetrahydrofuran ring substituted with hydroxymethyl and diol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol typically involves the use of starting materials such as sugars or sugar derivatives. One common method involves the reduction of a sugar derivative, such as a lactone, using a reducing agent like sodium borohydride. The reaction conditions often include an aqueous or alcoholic solvent and may require specific temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol may involve more scalable processes, such as enzymatic synthesis or fermentation. These methods can offer higher yields and greater efficiency compared to traditional chemical synthesis. Enzymatic synthesis, for example, can utilize specific enzymes to catalyze the formation of the desired compound under mild conditions, reducing the need for harsh chemicals and extreme temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often used in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used in anhydrous solvents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups with halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism by which (2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a substrate or inhibitor. In medicinal chemistry, it may target specific molecular pathways involved in disease processes, such as viral replication or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R,5R,6S)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol: This compound has a similar tetrahydrofuran ring structure but with additional substituents that confer different chemical properties.
Empagliflozin: A compound with a similar core structure used in the treatment of diabetes.
Uniqueness
(2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol is unique due to its specific stereochemistry and functional groups, which make it a versatile building block for various chemical and biological applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development and industrial applications further highlight its significance.
Eigenschaften
CAS-Nummer |
1204582-48-8 |
|---|---|
Molekularformel |
C5H10O4 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(2R,4R,5R)-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
PDWIQYODPROSQH-UOWFLXDJSA-N |
Isomerische SMILES |
C1[C@H]([C@H](O[C@H]1O)CO)O |
Kanonische SMILES |
C1C(C(OC1O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)


![[3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane](/img/structure/B14120026.png)
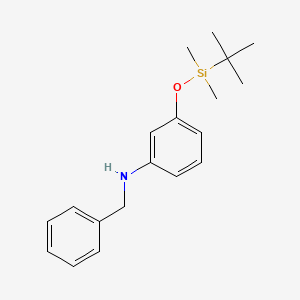
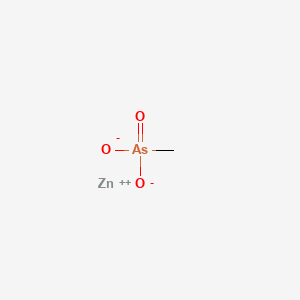
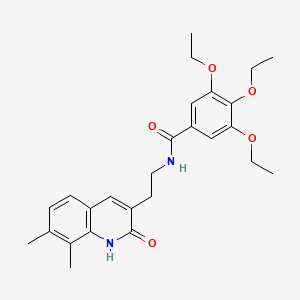

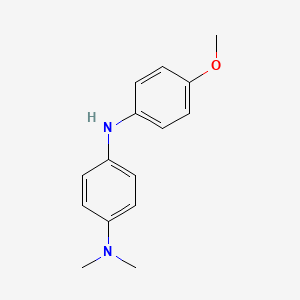
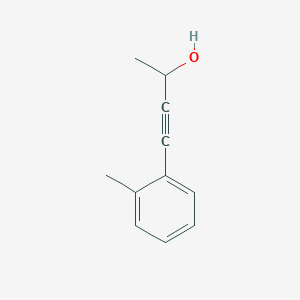
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14120058.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120069.png)
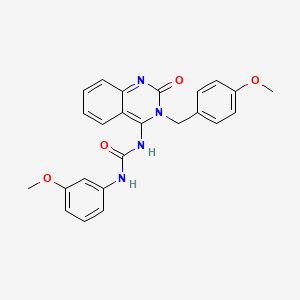
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
